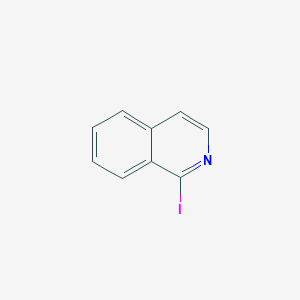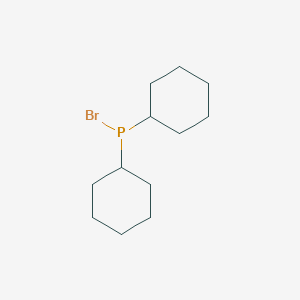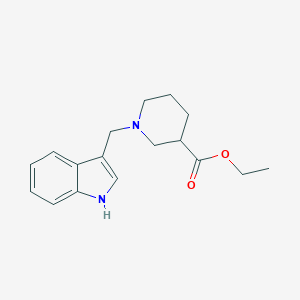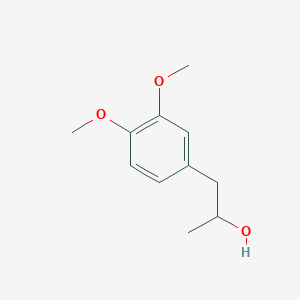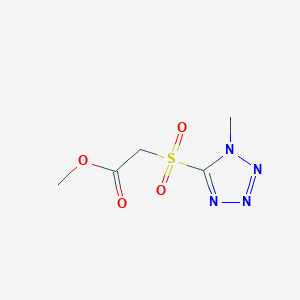
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, also known as TMSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMSMA is a versatile compound that can be synthesized using different methods and has shown promising results in biological and chemical studies.
Wirkmechanismus
The mechanism of action of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemische Und Physiologische Effekte
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has several advantages for lab experiments, including its high purity, stability, and versatility. However, it also has some limitations, including its toxicity and potential side effects. Therefore, proper safety precautions should be taken when handling Methyl (1-methyl-5-tetrazolyl)sulfonylacetate in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, the development of new methods for the synthesis and purification of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate can be synthesized using different methods, including the reaction of sulfonyl chloride with sodium azide and subsequent reaction with methyl acetate. Another method involves the reaction of sodium azide with methyl acrylate followed by the reaction with sulfonyl chloride. Both methods result in the formation of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, which can be purified using various techniques.
Wissenschaftliche Forschungsanwendungen
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been used as a building block for the synthesis of various drugs and bioactive compounds.
In organic synthesis, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a reagent for the synthesis of various organic compounds, including heterocycles and carboxylic acids. It has also been used as a protecting group for the synthesis of amino acids and peptides.
In material science, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have shown promising results in gas storage, catalysis, and sensing applications.
Eigenschaften
CAS-Nummer |
100505-07-5 |
|---|---|
Produktname |
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Molekularformel |
C5H8N4O4S |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
methyl 2-(1-methyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C5H8N4O4S/c1-9-5(6-7-8-9)14(11,12)3-4(10)13-2/h3H2,1-2H3 |
InChI-Schlüssel |
NNIHBUUZBHXOSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
Kanonische SMILES |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
Synonyme |
KB 11 KB-11 methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
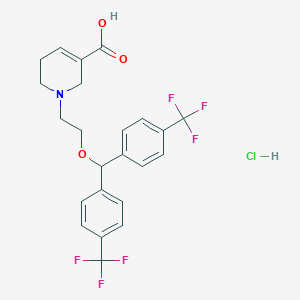
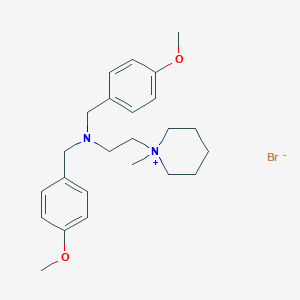
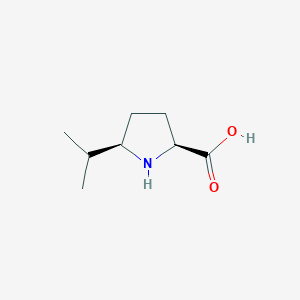
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
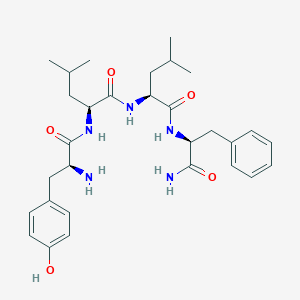
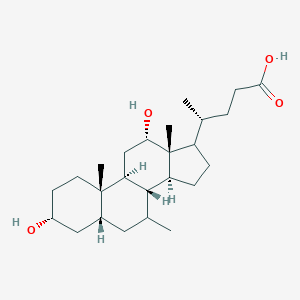
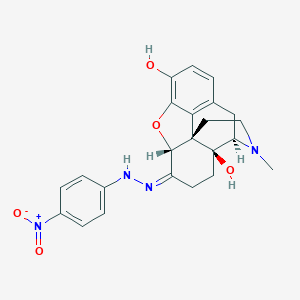
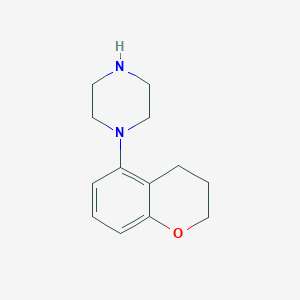
![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
